molecular formula C7H12N2O B154441 1,3-Diallylurea CAS No. 1801-72-5

1,3-Diallylurea

Cat. No. B154441
CAS RN: 1801-72-5
M. Wt: 140.18 g/mol
InChI Key: QRWVOJLTHSRPOA-UHFFFAOYSA-N
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Description

1,3-Diallylurea is a chemical compound that has been studied for its potential antitumor activity. Research has shown that this compound, when administered through repeated intraperitoneal (i.p.) injections, can significantly retard the growth of certain types of animal tumors, such as Carcinoma C1025 and Ridgway osteogenic sarcoma. The compound's antitumor effects were observed over a wide range of nontoxic doses and were not dependent on the route of administration. Additionally, incubation of tumor fragments in solutions of 1,3-diallylurea reduced their ability to grow after subcutaneous implantation, indicating a direct effect on the tumor cells .

Synthesis Analysis

The synthesis of 1,3-diallylurea and related compounds involves nucleophilic substitution reactions. Specifically, a method for synthesizing 1,3-dialkyl-4-[(arylmethylidene)amino]glycolurils has been developed. This method includes the alkylation of thioglycolurils followed by acid hydrolysis of alkylsulfanyl derivatives of thioglycolurils. The process can be performed either by isolating alkylsulfanyl intermediates or by using a one-pot method. The structure of the synthesized compounds was confirmed through X-ray structural analysis .

Molecular Structure Analysis

The molecular structure of 1,3-diallylurea is characterized by having two allyl groups. This structural feature is crucial for its antitumor activity, as it was found that antitumor effects were limited to compounds with this specific molecular configuration . The presence of these allyl groups also contributes to the compound's ability to form coordination polymers when reacted with silver salts .

Chemical Reactions Analysis

1,3-Diallylurea has been shown to react with various silver salts to form one-dimensional coordination polymers. These polymers are typically ladderlike assemblies where the allyl arms and urea oxygen atoms coordinate with silver atoms. This propensity to form coordination polymers highlights the compound's potential utility in materials science and its role as an argentophile, a compound that readily interacts with silver ions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,3-diallylurea are not detailed in the provided papers, the studies suggest that the compound is stable enough to be used in biological experiments and to form coordination polymers with silver salts. Its ability to inhibit tumor growth without toxicity at various doses indicates that it has a favorable therapeutic index. The reactivity with silver salts suggests that it has specific chemical affinities that could be further explored for material synthesis and other applications .

Scientific Research Applications

Coordination Polymers Formation

1,3-Diallylurea has been noted for its ability to react with various silver salts, consistently generating one-dimensional coordination polymers. These polymers often form ladderlike assemblies where the allyl arms and urea oxygen atoms coordinate with silver atoms, indicating a marked propensity for such structures (Kelemu & Steel, 2014).

Synthesis and Applications in Chemical Cross-Linking

The synthesis of 1,3-Diallylurea, achieved through amination and acylation from allyl bromine, has been explored, leading to its use in various applications. A notable use is in the field of protein structural studies where 1,3-Diallylurea serves as a CID-MS/MS-cleavable, photo-thiol-reactive cross-linker. It's valued for its ability to undergo anti-Markovnikov hydrothiolation with cysteine residues upon UV-A irradiation, leading to efficient cross-linking reactions at physiological pH, even at temperatures as low as 4 °C. The urea bond in 1,3-Diallylurea is efficiently cleaved during tandem MS experiments, enhancing the reliability of automated cross-link identification (Wen-lin, 2003); (Iacobucci et al., 2018).

Inhibition of Olefin Isomerisation in Metathesis Reactions

1,3-Diallylurea has been investigated in the context of ruthenium-catalyzed metathesis reactions of alkenes. Research indicates its utility in suppressing unwanted alkene isomerization during these reactions. Specifically, it was found that the addition of phenylphosphoric acid in the presence of 1,3-Diallylurea could suppress this isomerization, revealing a unique aspect of its chemical behavior and potential in facilitating more controlled chemical synthesis (Gimeno et al., 2007).

properties

IUPAC Name

1,3-bis(prop-2-enyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWVOJLTHSRPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170917
Record name NSC 102722
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diallylurea

CAS RN

1801-72-5
Record name N,N′-Di-2-propen-1-ylurea
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URL https://commonchemistry.cas.org/detail?cas_rn=1801-72-5
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Record name NSC 102722
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Record name 1,3-Diallylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102722
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Record name 1,3-diallylurea
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Record name 1,3-DIALLYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
GS Tarnowski, JG Cappuccino, FA Schmid - Cancer Research, 1967 - AACR
The antitumor activity of a group of N-substituted derivatives of urea was investigated in a spectrum of 1 rat and 8 mouse tumors. Repeated ip injections of 1,3-diallylurea significantly …
Number of citations: 7 aacrjournals.org
N Gimeno, P Formentín, JHG Steinke, R Vilar - 2007 - Wiley Online Library
A systematic study of the ruthenium‐catalysed metathesis of alkenes containing hydrogen‐bonding substituents (namely urea and thiourea groups) is presented. Under standard …
АI Yanchak, YI Slyvka, VV Kinzhybalo… - Вопросы химии и …, 2019 - irbis-nbuv.gov.ua
By means of alternating current electrochemical synthesis with wire copper electrodes in methanolic solutions of corresponding ligands and copper (II) halide salts, two novel copper (I) …
Number of citations: 7 www.irbis-nbuv.gov.ua
G González‐Alatorre… - … journal of chemical …, 2004 - Wiley Online Library
The kinetics of the nitrosation of 1,3‐dimethyl (DMU), 1,3‐diethyl (DEU), 1,3‐dipropylurea (DPU), 1,3‐dibuthyl (DBU), and 1,3‐diallylurea (DAU) were studied in a conventional UV/vis …
Number of citations: 9 onlinelibrary.wiley.com
MN Teller, M Bowie, CC Stock - Journal of the National Cancer …, 1970 - academic.oup.com
Dosage variations of 1,3-diallylurea, cyclophosphamide, 5-fluorouracil (5-FU), and aniline mustard were tested against mouse plasma cell tumor LPC-1 to determine whether control …
Number of citations: 7 academic.oup.com
GS Tarnowski, JG Cappucino, FA Schmid - Transplantation, 1968 - journals.lww.com
Effect of 1,3-diallylurea and related compounds on growth of... : Transplantation Effect of 1,3-diallylurea and related compounds on growth of transplanted animal tumors : Transplantation Log in or …
Number of citations: 0 journals.lww.com
MN Teller, M Bowie, IM Mountain… - Journal of the National …, 1974 - academic.oup.com
Various degrees of therapeutic efficacy, as measured by median survival time and proportion of tumor-free animals surviving to 90 days, were observed against mouse plasma cell …
Number of citations: 10 academic.oup.com
C Iacobucci, C Piotrowski, A Rehkamp… - Journal of the …, 2018 - ACS Publications
Cleavable cross-linkers are gaining increasing importance for chemical cross-linking/mass spectrometry (MS) as they permit a reliable and automated data analysis in structural studies …
Number of citations: 28 pubs.acs.org
MN Teller, M Bowie, IM Mountain - Journal of Gerontology, 1974 - academic.oup.com
To determine the significance of age on the response of tumor-bearing animals to chemotherapy, the effects of several compounds on established LPC-I plasma cell tumor were …
Number of citations: 12 academic.oup.com
SW Kelemu, PJ Steel - Crystal growth & design, 2014 - ACS Publications
1,3-Diallylurea and tetraallylurea react with various silver salts to consistently generate one-dimensional coordination polymers in which the allyl arms and urea oxygen atoms are …
Number of citations: 8 pubs.acs.org

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